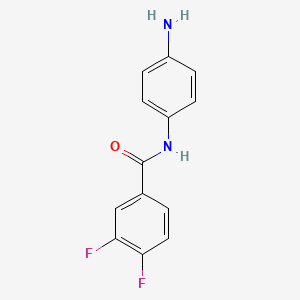

N-(4-Aminophenyl)-3,4-difluoro-benzamide

Description

N-(4-Aminophenyl)-3,4-difluoro-benzamide is a benzamide derivative characterized by a 3,4-difluorophenyl group attached to a benzamide scaffold and a para-aminophenyl substituent. This compound is structurally optimized for interactions with biological targets, particularly ion channels and enzymes, due to its electron-withdrawing fluorine atoms and the amino group, which may participate in hydrogen bonding .

Properties

Molecular Formula |

C13H10F2N2O |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

N-(4-aminophenyl)-3,4-difluorobenzamide |

InChI |

InChI=1S/C13H10F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18) |

InChI Key |

AWSXQCXSDONVDH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The table below summarizes key benzamide analogs, their structural features, and pharmacological

Key Insights from Structural Comparisons

In PD 184161, additional halogenation (bromo, iodo) broadens target specificity toward kinases .

Amino Group Impact: The para-aminophenyl group in the target compound may improve solubility and hydrogen bonding compared to non-amino analogs like N-(3,4-difluorophenyl)-3-methylbenzamide .

Chlorine vs. Pyridine/Pyrimidine Moieties :

- ICA-27243’s 6-chloro-pyridinyl group contributes to its high potency (EC50 = 0.38 μM) but introduces toxicity, whereas ICA-069673’s pyrimidine replacement reduces adverse effects while retaining efficacy .

Toxicity and Selectivity :

- ICA-27243’s CNS penetration limits its therapeutic use despite strong anticonvulsant activity, whereas peripherally restricted analogs (e.g., unmodified benzamides) may avoid CNS side effects .

Research Findings and Clinical Implications

- KCNQ Channel Openers: ICA-27243 and its derivatives demonstrate the importance of fluorine and heterocyclic substituents in modulating ion channel activity. The target compound’s amino group could further optimize binding kinetics for neurological or inflammatory applications .

- Kinase Inhibitors: PD 184161 exemplifies how benzamide scaffolds can be diversified for non-channel targets, though its complexity may challenge pharmacokinetics .

- Metabolic Stability: Chlorine and methyl groups in analogs like N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide suggest strategies to enhance metabolic stability for prolonged activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for N-(4-Aminophenyl)-3,4-difluoro-benzamide?

- Methodological Answer : The compound can be synthesized via amide coupling between 3,4-difluorobenzoic acid derivatives and 4-aminophenylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents (e.g., HATU or EDC) in anhydrous DMF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.

- Characterization using /-NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Methodological Answer : Solubility can be enhanced using DMSO as a primary solvent (tested at ≤0.1% v/v to avoid cellular toxicity). Stability studies should include:

- pH-dependent degradation profiling (e.g., PBS at pH 7.4 vs. simulated gastric fluid).

- Long-term storage recommendations (e.g., -80°C under nitrogen atmosphere to prevent oxidation of the aminophenyl group) .

Advanced Research Questions

Q. What experimental strategies validate this compound’s activity on KCNQ2/Q3 potassium channels?

- Methodological Answer :

- Electrophysiology : Use patch-clamp assays on HEK293 cells transfected with human KCNQ2/Q3 channels. Measure current potentiation at varying concentrations (EC determination) .

- Selectivity Screening : Compare activity against related channels (e.g., Kv1.2, Nav1.5) to confirm specificity .

- Data Interpretation : Normalize results to positive controls (e.g., retigabine) and account for voltage-dependent effects .

Q. How can researchers address discrepancies in anticonvulsant efficacy across rodent models?

- Methodological Answer :

- Model Selection : Use standardized protocols (e.g., maximal electroshock in mice vs. pentylenetetrazole-induced seizures in rats) .

- Dose-Response Analysis : Compare ED values across species and adjust for metabolic differences (e.g., cytochrome P450 activity) .

- Biomarker Correlation : Pair behavioral outcomes with ex vivo brain tissue analysis (e.g., KCNQ2/Q3 expression via Western blot) .

Q. What structural modifications improve selectivity and reduce off-target effects?

- Methodological Answer :

- SAR Analysis : Modify substituents on the benzamide core (Table 1). For example:

| Substituent Position | Effect on KCNQ2/Q3 EC | Selectivity vs. Kv1.2 |

|---|---|---|

| 3,4-difluoro (parent) | 0.38 μM | >100-fold |

| 2-chloro-pyrimidine | 0.42 μM | >200-fold |

- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with the channel’s voltage-sensing domain .

Q. How should toxicology data from repeated dosing studies be interpreted?

- Methodological Answer :

- Dose-Limiting Toxicity : Monitor plasma exposure (AUC) and histopathology in liver/kidney tissues.

- Mechanistic Insight : Investigate metabolite formation (e.g., hydroxylation via LC-MS) and mitochondrial toxicity (Seahorse assay) .

- Mitigation Strategies : Adjust dosing intervals or introduce prodrug formulations to reduce peak plasma concentrations .

Data Contradiction Analysis

Q. Why might in vitro potency (EC) fail to correlate with in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Factors : Assess bioavailability (e.g., oral vs. intraperitoneal administration) and blood-brain barrier penetration (via microdialysis) .

- Species Variability : Compare rodent vs. human KCNQ2/Q3 homology (e.g., residue 294 in S6 helix) to explain differential responses .

- Assay Conditions : Control for temperature and extracellular K concentrations, which modulate channel activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.